
((5,6-Dioxo-5,6-dihydronaphthalen-1-yl)oxy)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((5,6-Dioxo-5,6-dihydronaphthalen-1-yl)oxy)methyl acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring with two oxo groups at positions 5 and 6, and an acetate group attached via an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((5,6-Dioxo-5,6-dihydronaphthalen-1-yl)oxy)methyl acetate typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the oxo groups and the acetate moiety. One common method involves the oxidation of naphthalene derivatives followed by esterification to form the acetate group. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide, and esterification agents like acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and esterification processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
((5,6-Dioxo-5,6-dihydronaphthalen-1-yl)oxy)methyl acetate undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, acetyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized naphthalene derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
((5,6-Dioxo-5,6-dihydronaphthalen-1-yl)oxy)methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((5,6-Dioxo-5,6-dihydronaphthalen-1-yl)oxy)methyl acetate involves its interaction with molecular targets and pathways. The oxo groups and the acetate moiety play crucial roles in its reactivity and interactions. The compound may act as an electrophile, participating in various nucleophilic addition and substitution reactions. Its molecular targets and pathways are subjects of ongoing research, particularly in the context of its potential biological and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (4-acetyloxy-5,8-dihydronaphthalen-1-yl) acetate
- Methyl [(5,6-dioxo-5,6-dihydronaphthalen-1-yl)oxy]acetate
Uniqueness
((5,6-Dioxo-5,6-dihydronaphthalen-1-yl)oxy)methyl acetate is unique due to its specific structural features, such as the positioning of the oxo groups and the acetate linkage
Properties
Molecular Formula |
C13H10O5 |
|---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
(5,6-dioxonaphthalen-1-yl)oxymethyl acetate |
InChI |
InChI=1S/C13H10O5/c1-8(14)17-7-18-12-4-2-3-10-9(12)5-6-11(15)13(10)16/h2-6H,7H2,1H3 |
InChI Key |
XQRZMOJJGLFOFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC1=CC=CC2=C1C=CC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


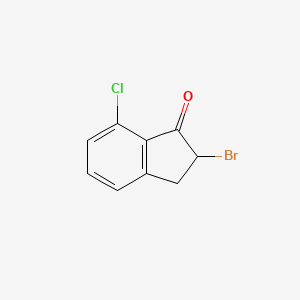
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11867749.png)
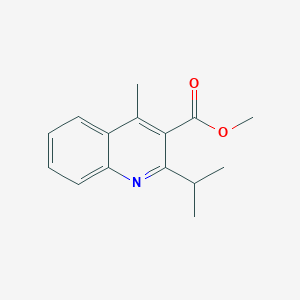
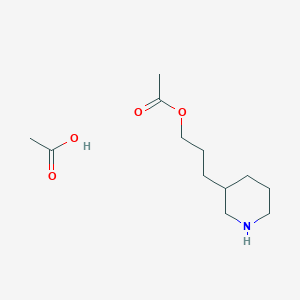
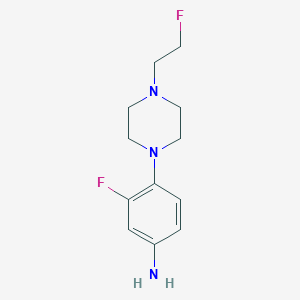

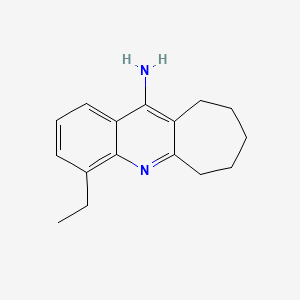
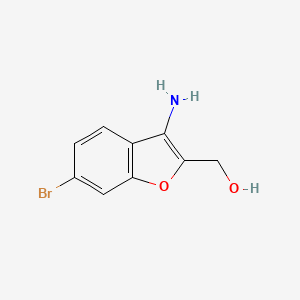

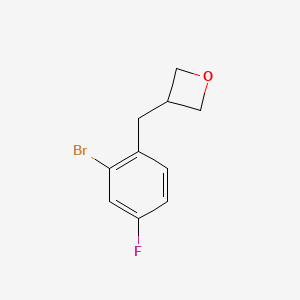

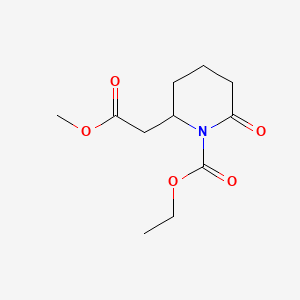
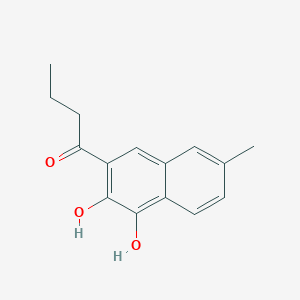
![3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid](/img/structure/B11867818.png)
